molecular formula C9H7NO2 B14635463 4H-1,3-Benzoxazin-4-one, 2-methyl- CAS No. 54789-69-4

4H-1,3-Benzoxazin-4-one, 2-methyl-

Katalognummer: B14635463
CAS-Nummer: 54789-69-4
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: PUJVUAVCIBLBSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the reaction of anthranilic acid with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . This one-pot synthesis method is efficient and yields high amounts of the desired product .

Industrial Production Methods

Industrial production of 4H-1,3-Benzoxazin-4-one, 2-methyl- often involves large-scale synthesis using similar methods as described above. The use of acetic anhydride and anthranilic acid is common due to the simplicity and cost-effectiveness of the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazinone ring.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazinone ring.

Wirkmechanismus

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the inhibition of bacterial enzymes. It targets specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall formation and ultimately bacterial cell death . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

4H-1,3-Benzoxazin-4-one, 2-methyl- can be compared with other similar compounds such as:

The uniqueness of 4H-1,3-Benzoxazin-4-one, 2-methyl- lies in its specific structure, which allows it to effectively inhibit bacterial enzymes and its versatility in various chemical reactions.

Eigenschaften

CAS-Nummer

54789-69-4

Molekularformel

C9H7NO2

Molekulargewicht

161.16 g/mol

IUPAC-Name

2-methyl-1,3-benzoxazin-4-one

InChI

InChI=1S/C9H7NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3

InChI-Schlüssel

PUJVUAVCIBLBSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.